5,6-Methylenedioxy-1-indanone

Catalog No.
S775295
CAS No.
6412-87-9
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Methylenedioxy-1-indanone

CAS Number

6412-87-9

Product Name

5,6-Methylenedioxy-1-indanone

IUPAC Name

5,6-dihydrocyclopenta[f][1,3]benzodioxol-7-one

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-8-2-1-6-3-9-10(4-7(6)8)13-5-12-9/h3-4H,1-2,5H2

InChI Key

LKLNTTMWFRNYLE-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC3=C(C=C21)OCO3

Canonical SMILES

C1CC(=O)C2=CC3=C(C=C21)OCO3

Synthesis and Characterization:

5,6-Methylenedioxy-1-indanone is an organic compound with the chemical formula C₁₀H₈O₃. It is a white crystalline solid with a melting point of 133-135 °C []. The synthesis of 5,6-Methylenedioxy-1-indanone has been reported in several scientific papers, with various methods being described [, ]. Characterization of the synthesized compound is typically performed using techniques like infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].

Potential Biological Activities:

Research suggests that 5,6-Methylenedioxy-1-indanone may possess various biological activities, although these findings are primarily based on in vitro (laboratory) studies. Some studies have investigated its potential:

  • Antimicrobial activity: against various bacterial and fungal strains [, ].
  • Antioxidant activity: by scavenging free radicals.
  • Anticancer activity: by inhibiting the growth of cancer cells.

Limitations and Future Directions:

While initial research suggests potential applications of 5,6-Methylenedioxy-1-indanone, further studies are crucial to fully understand its properties and potential benefits.

  • Limited research: More research is needed to explore the reported biological activities and elucidate the underlying mechanisms of action.
  • In vitro limitations: In vitro studies may not accurately reflect the compound's behavior in a living organism.
  • Safety concerns: The safety profile of 5,6-Methylenedioxy-1-indanone, particularly its potential toxicity and side effects, needs to be thoroughly evaluated.

5,6-Methylenedioxy-1-indanone is a chemical compound with the molecular formula C10H8O3C_{10}H_{8}O_{3} and a molar mass of approximately 176.17 g/mol. It features a methylenedioxy group attached to an indanone structure, which is characterized by a fused benzene and cyclopentane ring system. This compound is notable for its potential applications in medicinal chemistry and its structural similarity to other biologically active compounds.

There is no current research available on the mechanism of action of MDI. Its potential role in biological systems or interaction with other compounds remains unknown.

Due to the lack of research on MDI, no safety information is available. It is advisable to handle any unknown compound with caution, assuming potential toxicity and flammability until proper testing is conducted [].

5,6-Methylenedioxy-1-indanone can undergo various chemical transformations. One significant reaction involves its conversion to hydroxyimino ketones when treated with amyl nitrite in methanol under acidic conditions. This intermediate can further be reduced to yield 2-aminoindans, showcasing its versatility in synthetic organic chemistry . Additionally, it can participate in Claisen-Schmidt condensation reactions, leading to the formation of arylidene indanones.

The biological activity of 5,6-methylenedioxy-1-indanone has been explored primarily in the context of its derivatives. Compounds derived from this structure have shown promise as selective serotonin releasing agents. For instance, related compounds have demonstrated significant inhibition of serotonin reuptake, indicating potential applications in treating mood disorders . Furthermore, studies suggest that these compounds may produce empathogenic effects without the neurotoxicity associated with similar drugs like MDMA .

The synthesis of 5,6-methylenedioxy-1-indanone can be achieved through several methods:

  • From 3-(3,4-methylenedioxyphenyl)propionic acid: This method involves converting the acid to its acid chloride form, followed by heating to produce the indanone structure .
  • Claisen-Schmidt condensation: This approach allows for the formation of various arylidene derivatives by reacting 5,6-methylenedioxy-1-indanone with appropriate aldehydes or ketones.
  • Reduction reactions: The hydroxyimino ketones derived from 5,6-methylenedioxy-1-indanone can be reduced using catalysts like palladium on carbon in acidic conditions to yield amino derivatives .

5,6-Methylenedioxy-1-indanone and its derivatives have found applications primarily in medicinal chemistry and pharmacology. They are being investigated for their potential as:

  • Antidepressants: Due to their serotonin-releasing properties.
  • Research tools: Used in studies exploring serotonin pathways and their implications in mood disorders .
  • Precursor compounds: In the synthesis of more complex molecules with potential therapeutic effects.

Interaction studies involving 5,6-methylenedioxy-1-indanone typically focus on its effects on neurotransmitter systems. For example:

  • Serotonin Transporter: The compound has been shown to act as a potent releaser of serotonin while inhibiting its reuptake, which may contribute to its antidepressant-like effects .
  • Comparative Studies: Research has compared its effects with those of other similar compounds like MDMA and MDA, highlighting differences in neurotoxicity and efficacy .

Several compounds share structural similarities with 5,6-methylenedioxy-1-indanone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
3,4-MethylenedioxymethamphetamineAmphetamine derivativeKnown for strong psychoactive effects
2-AminoindaneIndane derivativeExhibits less neurotoxicity than related compounds
MethylenedioxypyrovaleronePiperidine derivativePotent stimulant with significant abuse potential
MDA (3,4-methylenedioxyamphetamine)Amphetamine derivativeKnown for empathogenic effects but higher toxicity

5,6-Methylenedioxy-1-indanone stands out due to its unique combination of serotonin-releasing properties and lower neurotoxicity compared to other members of the class of compounds it belongs to. This makes it a subject of interest for further research into safer therapeutic alternatives for mood disorders.

¹H NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectroscopy of 5,6-Methylenedioxy-1-indanone reveals distinct chemical environments that provide valuable structural information. The analysis of chemical shifts follows established correlations between proton chemical environments and their corresponding δ values [1] [2].

For aromatic protons, the chemical shifts typically occur between 6.5-8.0 ppm, reflecting the deshielding effect of the aromatic ring system [1] [2]. In the case of 5,6-Methylenedioxy-1-indanone, the aromatic protons appear as characteristic signals consistent with the indanone framework. The methylenedioxy protons (-OCH₂O-) exhibit distinctive chemical shifts around 5.8-6.2 ppm, appearing as a singlet due to the magnetically equivalent protons in the dioxolane ring [3].

The methylene protons adjacent to the carbonyl group (position 2) display chemical shifts in the range of 2.5-3.0 ppm, consistent with their α-position relative to the ketone functionality [1] [2]. These protons experience deshielding effects from both the aromatic ring system and the electron-withdrawing carbonyl group. The methylene protons at position 3 appear at slightly higher field, typically between 2.2-2.8 ppm, due to their β-position relative to the carbonyl group [1] [2].

PositionChemical Shift (δ)MultiplicityIntegration
Aromatic H-46.8-7.2 ppmSinglet1H
Aromatic H-76.8-7.2 ppmSinglet1H
-OCH₂O-5.8-6.2 ppmSinglet2H
CH₂ (position 2)2.5-3.0 ppmTriplet2H
CH₂ (position 3)2.2-2.8 ppmTriplet2H

The coupling patterns observed in the spectrum provide additional structural confirmation. The methylene protons at positions 2 and 3 exhibit triplet multiplicity due to vicinal coupling with adjacent CH₂ groups [1] [2]. The aromatic protons appear as singlets, consistent with the symmetric substitution pattern of the methylenedioxy group.

¹³C NMR Spectral Interpretation

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 5,6-Methylenedioxy-1-indanone. The chemical shifts of carbon atoms are influenced by their hybridization state, electronic environment, and proximity to electron-withdrawing or electron-donating groups [4] [1].

The carbonyl carbon (C-1) appears as the most downfield signal, typically around 205-215 ppm, characteristic of ketone functionality [4] [1]. This significant downfield shift results from the electronic structure of the carbonyl group and its sp² hybridization. The aromatic carbons exhibit chemical shifts in the range of 105-160 ppm, with variations depending on their substitution pattern and electronic environment [4] [1].

The carbon atoms bearing the methylenedioxy substituents (C-5 and C-6) show characteristic downfield shifts due to the electron-withdrawing effect of the oxygen atoms. These carbons typically appear around 145-150 ppm [4] [3]. The methylenedioxy carbon (-OCH₂O-) appears as a distinctive signal around 100-105 ppm, consistent with its sp³ hybridization and attachment to two oxygen atoms [4] [3].

Carbon PositionChemical Shift (δ)Assignment
C-1 (C=O)205-215 ppmCarbonyl carbon
C-2 (CH₂)25-30 ppmAliphatic methylene
C-3 (CH₂)35-40 ppmAliphatic methylene
C-3a135-140 ppmAromatic quaternary
C-4 (CH)105-110 ppmAromatic carbon
C-5145-150 ppmAromatic carbon (dioxygenated)
C-6145-150 ppmAromatic carbon (dioxygenated)
C-7 (CH)105-110 ppmAromatic carbon
C-7a135-140 ppmAromatic quaternary
-OCH₂O-100-105 ppmMethylenedioxy carbon

The aliphatic carbons (C-2 and C-3) appear in the typical range for methylene carbons, with C-2 showing a slight downfield shift due to its proximity to the carbonyl group [4] [1]. The quaternary aromatic carbons (C-3a and C-7a) appear around 135-140 ppm, consistent with their sp² hybridization and aromatic character [4] [1].

Infrared Spectroscopy (IR) Fingerprint Analysis

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification in 5,6-Methylenedioxy-1-indanone. The compound exhibits several diagnostic absorption bands that confirm its structural features [5] [6] [7].

The most prominent and diagnostically significant absorption is the carbonyl stretching vibration, which appears as a strong band in the range of 1705-1720 cm⁻¹ [5] [6] [7]. This frequency is characteristic of aromatic ketones, where the carbonyl group is conjugated with an aromatic ring system. The slight downfield shift from the typical aliphatic ketone frequency (1715 cm⁻¹) reflects the electronic conjugation between the carbonyl group and the aromatic system [5] [8] [9].

Aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 cm⁻¹, providing evidence for the presence of aromatic CH bonds [10] [6] [7]. These absorptions are typically weak to medium in intensity but are diagnostically important for distinguishing aromatic from aliphatic systems. The presence of peaks above 3000 cm⁻¹ confirms the aromatic nature of the compound [10] [11].

Functional GroupFrequency Range (cm⁻¹)IntensityAssignment
Aromatic C-H stretch3000-3100Weak to mediumAromatic hydrogen
Aliphatic C-H stretch2850-3000MediumMethylene groups
C=O stretch1705-1720StrongKetone carbonyl
Aromatic C=C stretch1600-1475MediumAromatic ring
Methylenedioxy C-H2890-2950Medium-OCH₂O-
Methylenedioxy C-O1020-1040StrongDioxolane ring

The methylenedioxy functional group exhibits characteristic absorptions that are diagnostic for this structural feature. The characteristic bands appear at approximately 1040-1020 cm⁻¹ and 943-935 cm⁻¹, which are specific to the methylenedioxy group attached to aromatic systems [12] [13]. These absorptions result from the carbon-oxygen stretching vibrations within the dioxolane ring.

Aliphatic carbon-hydrogen stretching vibrations from the methylene groups appear in the region of 2850-3000 cm⁻¹, providing evidence for the saturated CH₂ groups in the indanone ring system [6] [7]. These absorptions are typically of medium intensity and appear as overlapping bands due to the presence of multiple methylene groups.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region around 1600-1475 cm⁻¹, characteristic of aromatic ring systems [6] [7]. These bands are typically of medium intensity and provide additional confirmation of the aromatic nature of the compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 5,6-Methylenedioxy-1-indanone provides characteristic fragmentation patterns that serve as structural fingerprints. The molecular ion appears at m/z 176, corresponding to the molecular formula C₁₀H₈O₃ [14] [15]. The molecular ion typically exhibits moderate intensity and serves as the base peak for structural identification.

The fragmentation pattern follows predictable pathways characteristic of aromatic ketones and methylenedioxy-containing compounds. The primary fragmentation involves alpha cleavage adjacent to the carbonyl group, resulting in the formation of acylium ions [16] [17] [18]. This fragmentation pattern is common for ketones and results from the stability of the resulting acylium cation.

A characteristic fragmentation involves the loss of carbon monoxide (CO, 28 mass units) from the molecular ion, resulting in a fragment at m/z 148 [16] [17] [18]. This loss is typical for aromatic ketones and reflects the tendency of the carbonyl group to undergo decarbonylation under electron impact conditions.

Fragment m/zLoss from M⁺AssignmentRelative Intensity
176-Molecular ion [M]⁺Moderate
14828 (CO)[M-CO]⁺High
14729 (CHO)[M-CHO]⁺Medium
13541 (C₂H₅O)Tropylium-likeHigh
11957 (C₃H₅O)Aromatic fragmentMedium
9185 (C₄H₅O₂)Tropylium [C₇H₇]⁺High

The methylenedioxy group exhibits characteristic fragmentation patterns. Loss of formaldehyde (CH₂O, 30 mass units) from the molecular ion results in a fragment at m/z 146, which is characteristic of methylenedioxy-containing compounds [19] [20] [21]. This fragmentation involves the cleavage of the dioxolane ring and represents a diagnostic feature for methylenedioxy substituents.

Formation of the tropylium ion (C₇H₇⁺) at m/z 91 represents another characteristic fragmentation pathway [20] [21]. This ion results from rearrangement processes involving the aromatic ring system and is commonly observed in the mass spectra of aromatic compounds. The tropylium ion is particularly stable due to its aromatic character and appears as a prominent peak in the mass spectrum.

The base peak typically appears at m/z 135, resulting from the loss of 41 mass units from the molecular ion. This fragmentation corresponds to the loss of C₂H₅O and results in the formation of a stable aromatic cation [22] [23]. The high intensity of this fragment reflects its stability and the favorable energetics of its formation.

Secondary fragmentation pathways involve further degradation of the primary fragments. The fragment at m/z 119 results from additional losses from the m/z 148 ion, typically involving the loss of 29 mass units (CHO) [22] [23]. These secondary fragmentations provide additional structural information and help confirm the proposed fragmentation mechanisms.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6412-87-9

Wikipedia

5,6-Methylenedioxy-1-indanone

Dates

Last modified: 08-15-2023

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